Cas no 1537998-43-8 (2-(quinolin-8-yl)butanoic acid)

2-(quinolin-8-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(quinolin-8-yl)butanoic acid
- AKOS019795374
- EN300-1138720
- 1537998-43-8
-
- インチ: 1S/C13H13NO2/c1-2-10(13(15)16)11-7-3-5-9-6-4-8-14-12(9)11/h3-8,10H,2H2,1H3,(H,15,16)
- InChIKey: WQGVMJNREHVNIX-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC)C1=CC=CC2=CC=CN=C12)=O
計算された属性
- せいみつぶんしりょう: 215.094628657g/mol
- どういたいしつりょう: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 50.2Ų
2-(quinolin-8-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138720-10.0g |
2-(quinolin-8-yl)butanoic acid |
1537998-43-8 | 10g |
$4236.0 | 2023-05-24 | ||
Enamine | EN300-1138720-0.5g |
2-(quinolin-8-yl)butanoic acid |
1537998-43-8 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1138720-0.05g |
2-(quinolin-8-yl)butanoic acid |
1537998-43-8 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1138720-2.5g |
2-(quinolin-8-yl)butanoic acid |
1537998-43-8 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1138720-10g |
2-(quinolin-8-yl)butanoic acid |
1537998-43-8 | 95% | 10g |
$3315.0 | 2023-10-26 | |
Enamine | EN300-1138720-0.25g |
2-(quinolin-8-yl)butanoic acid |
1537998-43-8 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1138720-1.0g |
2-(quinolin-8-yl)butanoic acid |
1537998-43-8 | 1g |
$986.0 | 2023-05-24 | ||
Enamine | EN300-1138720-5g |
2-(quinolin-8-yl)butanoic acid |
1537998-43-8 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1138720-0.1g |
2-(quinolin-8-yl)butanoic acid |
1537998-43-8 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1138720-5.0g |
2-(quinolin-8-yl)butanoic acid |
1537998-43-8 | 5g |
$2858.0 | 2023-05-24 |
2-(quinolin-8-yl)butanoic acid 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
2-(quinolin-8-yl)butanoic acidに関する追加情報
2-(Quinolin-8-yl)butanoic Acid: A Comprehensive Overview
The compound with CAS No. 1537998-43-8, commonly referred to as 2-(quinolin-8-yl)butanoic acid, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and exhibits a combination of structural features that make it highly versatile. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the application of 2-(quinolin-8-yl)butanoic acid.
2-(Quinolin-8-yl)butanoic acid consists of a quinoline ring system attached to a butanoic acid group. The quinoline moiety is a bicyclic structure comprising a benzene ring fused with a pyridine ring, which contributes to the compound's aromaticity and stability. The butanoic acid group, on the other hand, introduces carboxylic acid functionality, enhancing the compound's ability to participate in various chemical reactions. This combination of structural elements makes 2-(quinolin-8-yl)butanoic acid a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 2-(quinolin-8-yl)butanoic acid in drug discovery. Researchers have explored its role as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 2-(quinolin-8-yl)butanoic acid exhibit potent inhibitory activity against certain kinases involved in cancer progression. These findings underscore the importance of this compound in advancing therapeutic interventions.
In addition to its pharmaceutical applications, 2-(quinolin-8-yl)butanoic acid has also found utility in materials science. Its ability to form coordination complexes with metal ions has been leveraged in the synthesis of novel metal-organic frameworks (MOFs). A 2023 research article in *Chemistry of Materials* reported that incorporating 2-(quinolin-8-yl)butanoic acid into MOF structures significantly enhances their porosity and stability, making them ideal candidates for gas storage and catalysis applications.
The synthesis of 2-(quinolin-8-yl)butanoic acid typically involves multi-step organic reactions. A common approach includes the Friedländer synthesis of quinolines followed by functionalization with a butanoic acid group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For example, a 2023 paper in *Organic Process Research & Development* described the use of palladium-catalyzed cross-coupling reactions to streamline the synthesis process.
Another area where 2-(quinolin-8-yl)butanoic acid has shown promise is in electrochemistry. Its redox properties make it suitable for use in dye-sensitized solar cells (DSSCs). A 2023 study published in *ACS Applied Materials & Interfaces* demonstrated that incorporating this compound as a sensitizer significantly enhances the efficiency of DSSCs by improving light absorption and charge transport properties.
In conclusion, 2-(quinolin-8-yl)butanoic acid (CAS No. 1537998-43-8) is a versatile compound with diverse applications across multiple disciplines. From drug discovery to materials science and electrochemistry, its unique chemical properties continue to drive innovative research. As scientific advancements unfold, it is anticipated that this compound will play an increasingly pivotal role in addressing pressing challenges in chemistry and related fields.
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